molecular formula C11H8N2OS B053521 S-phenyl pyrazine-2-carbothioate CAS No. 121761-15-7

S-phenyl pyrazine-2-carbothioate

Cat. No. B053521
CAS RN: 121761-15-7
M. Wt: 216.26 g/mol
InChI Key: SHGTVHYSQCVCTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazine compounds involves multi-step chemical reactions starting from basic aromatic compounds or acids. For example, Zhao Xiu-tai (1992) synthesized 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid from p-hydroxybenzaldehyde and 5-methylpyrazine-2-carboxylic acid, indicating a similar synthetic approach might be applicable for “S-phenyl pyrazine-2-carbothioate” (Zhao Xiu-tai, 1992).

Molecular Structure Analysis

Molecular structure and assembly are often analyzed through computational methods such as density functional theory (DFT). For instance, Sivakumar et al. (2020) optimized the molecular structure of a novel pyrazole derivative using DFT, providing insights into intramolecular interactions, stability, and electronic properties (Sivakumar et al., 2020). Similar methodologies can be applied to “S-phenyl pyrazine-2-carbothioate” to elucidate its structure.

Chemical Reactions and Properties

The chemical reactions and properties of pyrazine derivatives are diverse. For example, Baron et al. (2005) demonstrated the polyfunctionality of tetrahydropyrido[2,3-b]pyrazine scaffolds through reactions with nucleophiles, indicating the reactive versatility of pyrazine structures (Baron et al., 2005).

Physical Properties Analysis

The physical properties of pyrazine derivatives, including solubility, melting point, and crystalline structure, can significantly vary. Kaur et al. (2016) detailed the crystal structure of a pyrazolo[3,4-b]pyrazine compound, highlighting its planarity and intermolecular hydrogen bonding (Kaur et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are crucial for understanding pyrazine derivatives. For instance, the synthesis and characterization of new pyrazole derivatives by Ibrahim (2015) explored their potential biological applications, demonstrating the broad chemical utility of pyrazine derivatives (Ibrahim, 2015).

Scientific Research Applications

Synthesis of Anticonvulsant Agents

Research has demonstrated the synthesis of new 2-pyrazoline derivatives, including S-phenyl pyrazine-2-carbothioate analogs, by reacting substituted-phenyl-propenones. These compounds were tested for anticonvulsant activity using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, with some showing appreciable activity in both tests at evaluated doses (Bhandari, Tripathi, & Saraf, 2013).

Anticancer Applications

Another study focused on the synthesis of pyrazole derivatives, including those related to S-phenyl pyrazine-2-carbothioate, to evaluate their in vitro anticancer activity. The study found that certain derivatives exhibited significant activity against Ehrlich ascites carcinoma cells, with one compound showing better activity than the reference drug doxorubicin (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).

Antibacterial and Antioxidant Properties

Research on the synthesis of novel substituted 2-pyrazoline derivatives, including S-phenyl pyrazine-2-carbothioate analogs, revealed their antibacterial activities against Gram-positive and negative strains and antioxidant activities as determined through DPPH free radical method. The study utilized environmentally safe methods and ultrasound irradiation for synthesis, highlighting the operational simplicity and environmental friendliness of the process (Kitawat & Singh, 2014).

Synthesis of Antimicrobial Agents

Another significant application involves the synthesis of 4-aryl-thiosemicarbazides, with structures related to S-phenyl pyrazine-2-carbothioate, which were tested for antibacterial activity. The research found compounds active against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA), with some showing promising minimum inhibitory concentrations (MICs) (Bhat, Naglah, Khan, & Al‐Dhfyan, 2022).

properties

IUPAC Name

S-phenyl pyrazine-2-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c14-11(10-8-12-6-7-13-10)15-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGTVHYSQCVCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397430
Record name S-Phenylpyrazine-2-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-phenyl pyrazine-2-carbothioate

CAS RN

121761-15-7
Record name S-Phenylpyrazine-2-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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